molecular formula C14H10O4 B6396701 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261993-52-5

4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6396701
CAS RN: 1261993-52-5
M. Wt: 242.23 g/mol
InChI Key: KBRZOAQPMZLHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% (4-FHB-95) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 204.2 g/mol and a melting point of 120-122°C. 4-FHB-95 is widely used as a reagent or intermediate in organic synthesis due to its relatively low cost and ease of synthesis. It is also used for the preparation of various pharmaceuticals, dyes, and polymers.

Scientific Research Applications

4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is widely used as a reagent or intermediate in organic synthesis due to its relatively low cost and ease of synthesis. It is also used in the preparation of various pharmaceuticals, dyes, and polymers. Additionally, 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% is used in the synthesis of a variety of compounds, such as N-aryl-N-alkyl-4-hydroxybenzamides, which are used as inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells in the brain. 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% binds to the active site of AChE and prevents it from catalyzing the hydrolysis of acetylcholine, thus increasing the amount of acetylcholine available for synaptic transmission.
Biochemical and Physiological Effects
The inhibition of AChE by 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% has a variety of biochemical and physiological effects. It increases the concentration of acetylcholine in the synaptic cleft, which leads to an increase in the activity of acetylcholine receptors. This leads to an increase in the excitability of neurons, which can lead to increased alertness and improved cognitive performance. Additionally, 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have neuroprotective effects, as it can reduce the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% is a relatively inexpensive and easy to synthesize compound, which makes it an attractive option for use in laboratory experiments. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% is a relatively weak inhibitor of AChE, which limits its utility in certain applications.

Future Directions

The potential applications of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% are numerous, and there are many directions in which research can be taken. One possible direction is to explore the use of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% as a drug for the treatment of neurological disorders. Additionally, further research could be conducted to develop more potent inhibitors of AChE, as well as to explore the potential therapeutic applications of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% in other diseases. Other possible directions include the exploration of the use of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% for the synthesis of other compounds, such as dyes and polymers, as well as the development of new synthesis methods for the preparation of 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95%.

Synthesis Methods

4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized from 4-hydroxybenzoic acid (4-HBA) using a simple two-step reaction. In the first step, 4-HBA is treated with formic acid in the presence of a catalyst, such as p-toluenesulfonic acid (p-TSA), to produce 4-(2-formylphenyl)-3-hydroxybenzoic acid (4-FHB). In the second step, the 4-FHB is purified by recrystallization to obtain the desired 4-(2-Formylphenyl)-3-hydroxybenzoic acid, 95%.

properties

IUPAC Name

4-(2-formylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-10-3-1-2-4-11(10)12-6-5-9(14(17)18)7-13(12)16/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRZOAQPMZLHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688838
Record name 2'-Formyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-52-5
Record name 2'-Formyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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